1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
1-[5-(Quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound featuring a pyrazoline core fused with quinoline (aromatic nitrogen-containing heterocycle) and thiophene (sulfur-containing heterocycle) moieties.
Properties
IUPAC Name |
1-(3-quinolin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12(22)21-17(11-16(20-21)18-5-3-9-23-18)14-6-7-15-13(10-14)4-2-8-19-15/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBVOKKMWXNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the quinoline moiety: This step often involves the use of a quinoline derivative, which can be coupled with the pyrazole ring through various coupling reactions such as Suzuki or Heck coupling.
Incorporation of the thiophene ring: The thiophene ring can be introduced through a similar coupling reaction or by using a thiophene derivative in a cyclization reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoline, thiophene, or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the thiophene and pyrazole rings can modulate the compound’s electronic properties and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s bioactivity and physicochemical properties are influenced by substituents on the quinoline and pyrazoline rings. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on molecular formula C₁₉H₁₆N₃OS (similar to ).
Key Findings from Comparative Analysis
Substituent Position on Quinoline: The quinolin-6-yl group in the target compound contrasts with quinolin-8-yl () and 6-chloro-2-methyl-4-phenylquinolin-3-yl (). Positional differences alter electronic properties and binding affinity; for example, 8-substituted quinolines exhibit enhanced π-π stacking in DNA intercalation .
Thiophene vs. Phenyl Substituents :
- The thiophen-2-yl group (as in the target compound) confers higher electron-richness and sulfur-mediated interactions compared to phenyl groups. This enhances antimicrobial potency in analogues like 1-(3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (MIC: 3.12 µg/mL) .
Functional Group Additions: Introduction of benzoxazole (e.g., 2-aminobenzo[d]oxazol-5-yl in ) improves antitubercular activity (MIC: 1.56 µg/mL) due to hydrogen bonding with Mycobacterium tuberculosis targets .
Ethanone vs. Propane-1-one: The ethanone group in the target compound offers better metabolic stability than bulkier ketones (e.g., propane-1-one in ), which may reduce bioavailability .
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